N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazin-2-yl group, a piperidin-1-yl group, a methylthio group, and an acetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetamide group could participate in nucleophilic substitution reactions, while the pyrazin-2-yl group could undergo electrophilic aromatic substitution .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the synthesis of compounds related to N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide with significant antimicrobial and antifungal properties. For instance, compounds have been synthesized that show promise in combating microbial and fungal pathogens, indicating the potential of this compound class in developing new antimicrobial agents (Othman, 2013; Khalil et al., 2017; Rahmouni et al., 2014).
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of a wide range of heterocyclic compounds, demonstrating its versatility as a precursor in organic chemistry. The creation of pyridine, thiazole, and pyrazole derivatives from related compounds showcases the chemical's potential in contributing to the synthesis of complex organic molecules with various applications, including medicinal chemistry (Hussein et al., 2009; Bialy & Gouda, 2011).
Insecticidal Activity
Further research into related compounds has revealed their potential as insecticides, highlighting the importance of this chemical class in developing new agents for pest control. Studies have indicated that pyridine derivatives exhibit significant toxicity against various pests, underscoring the potential utility of this compound and its analogs in agriculture and pest management (Habernickel, 2002; Hossan et al., 2012).
Potential Therapeutic Applications
The investigation into the therapeutic potential of compounds derived from or related to this compound has begun to uncover their possible roles in treating various diseases. This includes research into their effects on bacterial biofilms and enzyme inhibition, which could lead to novel treatments for bacterial infections and other conditions (Umar et al., 2019; Mekky & Sanad, 2020).
Properties
IUPAC Name |
N-[1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3S/c1-13(24)21-15(7-11-27-4)18(25)23-10-5-6-14(12-23)26-17-16(22(2)3)19-8-9-20-17/h8-9,14-15H,5-7,10-12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHTZQUMIMSPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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